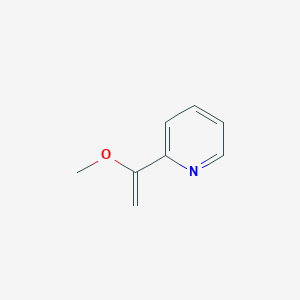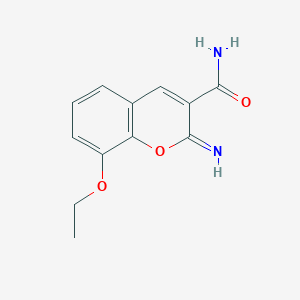
2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one
描述
2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a dihydroisoquinolinone core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The reaction conditions typically involve:
Reagents: β-phenylethylamine, benzaldehyde, acid catalyst (e.g., hydrochloric acid or sulfuric acid)
Solvent: Often conducted in an organic solvent such as ethanol or methanol
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Another method involves the reduction of 2-benzylisoquinoline using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired dihydroisoquinolinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the aforementioned synthetic routes. The process would be scaled up to accommodate larger quantities, with considerations for cost-effectiveness, yield optimization, and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinolinone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can yield the fully saturated isoquinoline derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can introduce halogen atoms into the benzyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride
Major Products Formed
Oxidation: 2-Benzylisoquinolin-1(2H)-one
Reduction: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline
Substitution: Halogenated derivatives of this compound
科学研究应用
2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It may act as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects. Derivatives of this compound may be developed as drugs for treating various diseases.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of dyes, pigments, and other industrially relevant compounds.
作用机制
The mechanism of action of 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific biological activity. For instance, if it exhibits antimicrobial properties, it may target bacterial cell walls or interfere with essential enzymes. If it has anticancer activity, it may induce apoptosis or inhibit cell proliferation pathways. The exact molecular targets and pathways involved would vary based on the specific application and biological context.
相似化合物的比较
Similar Compounds
2-Benzylisoquinolin-1(2H)-one: Lacks the dihydro component, making it more oxidized.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Fully saturated version of the compound.
3,4-Dihydroisoquinolin-1(2H)-one: Lacks the benzyl group, making it a simpler structure.
Uniqueness
2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the benzyl group and the dihydroisoquinolinone core. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds. The benzyl group can participate in various substitution reactions, while the dihydroisoquinolinone core provides a versatile scaffold for further functionalization.
属性
IUPAC Name |
2-benzyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16-15-9-5-4-8-14(15)10-11-17(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQDPTFLHWZMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449306 | |
| Record name | 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6772-61-8 | |
| Record name | 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B3055811.png)





![Thieno[2,3-d][1,3]dithiole-2-thione](/img/structure/B3055826.png)







